molecular formula C15H21NO5 B194328 N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide CAS No. 96480-91-0

N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide

Cat. No. B194328
CAS RN: 96480-91-0
M. Wt: 295.33 g/mol
InChI Key: WTQWBNBPVIGMBS-UHFFFAOYSA-N
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Description

“N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide” is a chemical compound with the molecular formula C15H21NO5 . It is also known by its CAS number 96480-91-0 . This compound contains a total of 42 bonds, including 21 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 ketone (aromatic), 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 ether .


Synthesis Analysis

The R-Enantiomer of the β-receptor antagonist N-[3-acetyl-4-(2-hydroxy-3-isopropylamino-propoxy)phenyl] butanamide with high enantioselectivity was synthesized from cheap starting materials and enantiopure chiral reagent through an efficient, convenient, and practical synthetic strategy . The synthesis involved a Friedel-Crafts reaction of the compound with acetyl chloride in the presence of a Lewis acid .


Molecular Structure Analysis

The molecular structure of “N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide” is characterized by a molecular weight of 295.331 Da and a monoisotopic mass of 295.141968 Da . The structure contains a total of 42 bonds, including 21 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 ketone (aromatic), 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 ether .


Chemical Reactions Analysis

The synthesis of “N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide” involves a Friedel-Crafts reaction with acetyl chloride in the presence of a Lewis acid .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chiral Synthesis : An efficient chiral synthesis of a related β-receptor antagonist with high enantioselectivity, using enantiopure chiral reagents, was achieved. This process involved NMR and MS detection, with chiral HPLC analysis for enantiomeric excess determination (Wang & Tang, 2009).

  • Molecular Docking and Synthesis : Various N-(substituted-phenyl)butanamides were synthesized and evaluated as tyrosinase and melanin inhibitors, showing biological activity. These compounds were characterized using NMR, IR, and CHN analysis, with in vitro and in vivo assessment for depigmentation potential (Raza et al., 2019).

  • Coordination to Metals : A study described the synthesis of diazo functionalized oxime ligand N-phenyl-3-oxo-butanamide and its coordination with copper(II) and iron(III). The compounds were characterized by magnetic susceptibility and spectroscopic techniques (Güzel, Serindaǧ & Serin, 1997).

  • Antifungal Activities : N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides were tested for fungicidal activities against various fungi. The presence of electron withdrawing groups in these compounds influenced their antifungal efficacy (Lee, Kim, Cheong & Chung, 1999).

Biological and Pharmacological Research

  • Lipoxygenase Inhibition : New derivatives of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide were synthesized and evaluated as lipoxygenase inhibitors, displaying moderate activities (Aziz‐ur‐Rehman et al., 2016).

  • Biocatalytic Synthesis : A chemoenzymatic route was reported for synthesizing acebutolol, a β1 adrenergic receptor blocker, in enantiopure forms. This included enzymatic kinetic resolution and N-alkylation steps, offering a high yielding and environmentally friendly approach (Banoth, Thakur, Bhaumik & Banerjee, 2015).

  • Anticonvulsant Activity : New hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides were synthesized and evaluated as anticonvulsant agents, showing broad spectra of activity in preclinical seizure models (Kamiński, Rapacz, Filipek & Obniska, 2016).

properties

IUPAC Name

N-[3-acetyl-4-(2,3-dihydroxypropoxy)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-3-4-15(20)16-11-5-6-14(13(7-11)10(2)18)21-9-12(19)8-17/h5-7,12,17,19H,3-4,8-9H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQWBNBPVIGMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(CO)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide

CAS RN

96480-91-0
Record name N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096480910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RAC DES(ISOPROPYLAMINO) ACEBUTOLOL DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G502F05O2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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